N-Thionylaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Thionylaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, synthesis, and reactivity of N-Thionylaniline, a versatile intermediate in organic synthesis.
Introduction
N-Thionylaniline, also known as N-sulfinyl-aniline, is an organosulfur compound with the chemical formula C₆H₅NSO. It is a versatile synthetic intermediate widely employed in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity, stemming from the cumulene-like N=S=O group, makes it a valuable reagent for the introduction of sulfur and nitrogen-containing functionalities into molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of N-Thionylaniline, with a focus on its applications in chemical research and drug development.
Chemical Structure and Identification
N-Thionylaniline consists of a phenyl group attached to a thionyl imide functional group (-N=S=O). The molecule is structurally related to sulfur dioxide and sulfur diimide.
Molecular Structure:
Chemical Structure of N-Thionylaniline
Table 1: Chemical Identifiers of N-Thionylaniline
| Identifier | Value |
| IUPAC Name | (Sulfinylamino)benzene |
| Synonyms | N-Sulfinyl-aniline, Phenylthionyl imide, N-Phenyl-N-sulfinylamine |
| CAS Number | 1122-83-4 |
| Molecular Formula | C₆H₅NOS |
| Molecular Weight | 139.18 g/mol |
| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N |
| SMILES | O=S=Nc1ccccc1 |
Physicochemical Properties
N-Thionylaniline is a yellow to orange-red liquid with a characteristic odor. A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of N-Thionylaniline
| Property | Value |
| Appearance | Yellow to orange-red liquid |
| Boiling Point | 200 °C (lit.) |
| Density | 1.236 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.627 (lit.) |
| Solubility | Partly miscible in water |
Spectroscopic Data
The structural elucidation of N-Thionylaniline is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Thionylaniline in CDCl₃ typically shows signals in the aromatic region corresponding to the phenyl protons. The protons on the phenyl ring exhibit complex splitting patterns due to their coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of N-Thionylaniline would be expected to show distinct signals for the carbon atoms of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the thionyl imide group.
Infrared (IR) Spectroscopy
The IR spectrum of N-Thionylaniline is characterized by strong absorption bands corresponding to the N=S=O group. Key vibrational frequencies include:
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N=S=O Asymmetric Stretch: Typically observed in the region of 1280-1310 cm⁻¹.
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N=S=O Symmetric Stretch: Usually found in the range of 1160-1190 cm⁻¹.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of N-Thionylaniline shows a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of SO, NSO, or cleavage of the phenyl ring.
Synthesis and Reactivity
Synthesis
N-Thionylaniline is most commonly synthesized by the reaction of aniline (B41778) with thionyl chloride (SOCl₂). The stoichiometry of the reaction typically requires three equivalents of aniline for every one equivalent of thionyl chloride, as two equivalents of aniline act as a base to neutralize the hydrochloric acid formed during the reaction.
Overall Reaction:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]⁺Cl⁻
Synthesis of N-Thionylaniline
Reactivity
N-Thionylaniline is a versatile reagent in organic synthesis, primarily due to the reactivity of the N=S=O group.
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Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered heterocyclic compounds.
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[2+2] Cycloadditions: It undergoes cycloaddition reactions with various unsaturated compounds.
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Ligand in Coordination Chemistry: The sulfur and nitrogen atoms can coordinate to metal centers, making it a useful ligand in organometallic chemistry.
Applications in Drug Development and Research
While N-Thionylaniline itself is not known to possess significant biological activity, it serves as a crucial building block in the synthesis of various pharmaceutically relevant molecules. Its ability to introduce sulfur and nitrogen heterocycles is particularly valuable in medicinal chemistry.
Synthesis of Bioactive Heterocycles
N-Thionylaniline is used in the synthesis of various heterocyclic systems, some of which have been investigated for their biological activities. For instance, it has been employed in the preparation of thiadiazine and thiadiazole derivatives.
The following diagram illustrates a generalized synthetic pathway where N-Thionylaniline is used to construct a heterocyclic core that could be further elaborated into a potential drug candidate.
Role of N-Thionylaniline in Bioactive Molecule Synthesis
Experimental Protocols
Synthesis of N-Thionylaniline
Materials:
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Aniline
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Thionyl chloride
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Anhydrous toluene (B28343) (or other inert solvent)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Distillation apparatus
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The formation of a precipitate (aniline hydrochloride) will be observed.
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Filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
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Combine the filtrate and the washings.
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Remove the solvent from the filtrate under reduced pressure.
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Purify the crude N-Thionylaniline by vacuum distillation to obtain a yellow to orange-red liquid.
Note: This reaction should be carried out in a well-ventilated fume hood as it evolves HCl gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Safety and Handling
N-Thionylaniline is a chemical that should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Inhalation: May cause respiratory irritation.
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Skin Contact: May cause skin irritation.
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Eye Contact: May cause serious eye irritation.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
N-Thionylaniline is a valuable and versatile reagent in organic synthesis. Its unique reactivity profile allows for the efficient construction of sulfur and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. While devoid of significant intrinsic biological activity, its role as a key synthetic intermediate underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
